molecular formula C7H9N5 B1386345 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine CAS No. 1155920-69-6

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine

Número de catálogo: B1386345
Número CAS: 1155920-69-6
Peso molecular: 163.18 g/mol
Clave InChI: SGHCPVBEZSGJBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is a heterocyclic compound featuring a fused triazolopyrazine core with a methylmethanamine substituent. Its synthesis often involves multi-step protocols, including alkylation and cyclization reactions, as inferred from structurally related compounds (e.g., tert-butyl derivatives in ). The methylamine group enhances solubility while maintaining moderate lipophilicity, making it a candidate for central nervous system (CNS)-targeted applications.

Propiedades

IUPAC Name

N-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-8-4-6-10-11-7-5-9-2-3-12(6)7/h2-3,5,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHCPVBEZSGJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

Types of Reactions

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine has several scientific research applications:

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Pyrazine vs. Pyridine Derivatives: The triazolopyrazine core distinguishes it from analogs like [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine ( ).
  • Benzodiazepine-Fused Triazoles :
    Compounds like 8-chloro-N,N-dimethyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine ( ) exhibit larger fused systems, likely improving receptor binding but reducing blood-brain barrier penetration due to increased molecular weight.

Substituent Effects

  • Methylmethanamine vs. Bulky Groups :
    The compact methylmethanamine group contrasts with tert-butyl-protected phenylpropyl chains ( ), favoring metabolic stability and reduced steric hindrance. Conversely, bulky groups may enhance target selectivity at the expense of bioavailability.
  • Chlorophenyl and Methoxy Substitutents :
    Compared to imidazopyridine derivatives (e.g., cpd S3 in ), the absence of lipophilic groups (e.g., chlorophenyl) in the target compound may reduce membrane permeability but mitigate off-target interactions.

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituent Molecular Weight (g/mol) logP (Predicted) Notable Properties
Target Compound Triazolopyrazine N-methylmethanamine ~218 1.2–1.5 Moderate solubility, CNS potential
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine () Triazolopyridine Methanamine ~188 0.8–1.1 Higher solubility, reduced lipophilicity
8-Chloro-N,N-dimethyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine () Benzodiazepine-fused N,N-dimethylmethanamine ~394 3.0–3.5 High receptor affinity, limited BBB penetration
3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide () Triazolopyridazine Methoxy-propanamide ~436 2.5–3.0 Extended half-life, protease resistance

Pharmacological Implications

  • Target Selectivity :
    The methylamine group’s small size may favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors) over bulkier targets.
  • Metabolic Profile: Lack of ester or amide groups (cf.

Actividad Biológica

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : N-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
  • Molecular Formula : C7H9N5
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 1155920-69-6

The primary targets of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine include:

  • c-Met Kinase : A receptor tyrosine kinase involved in cell proliferation and survival.
  • VEGFR-2 Kinase : A key player in angiogenesis.

The compound inhibits these kinases' activities, leading to the suppression of tumor growth and angiogenesis. It has been shown to affect the c-Met and VEGFR-2 signaling pathways significantly.

Anticancer Properties

Research indicates that 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine exhibits potent antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

These values suggest that the compound is effective at low concentrations and may serve as a promising candidate for cancer therapy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties by inhibiting bacterial enzymes. Its effectiveness against various bacterial strains has been documented, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • PARP1 Inhibition Study :
    • A series of derivatives were synthesized to assess their inhibitory effects on PARP1 in cancer cells deficient in homologous recombination.
    • Compounds exhibited IC50 values lower than 4.1 nM against PARP1 and showed significant antiproliferative effects on BRCA-deficient cancer cells .
  • Kinase Inhibition Study :
    • The compound was tested against c-Met and VEGFR-2 kinases.
    • The lead compound demonstrated an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2, indicating strong inhibitory activity .
  • Cell Cycle Analysis :
    • The compound induced G0/G1 phase arrest in A549 cells and promoted late apoptosis.
    • Western blot analyses confirmed downregulation of c-Met and VEGFR-2 expression upon treatment with the compound .

Pharmacokinetics

The pharmacokinetic profile suggests favorable bioavailability due to its chemical structure. The stability under various conditions further supports its potential for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.